molecular formula C23H27NO9 B1234276 Morphine-3-glucuronide CAS No. 20290-09-9

Morphine-3-glucuronide

Cat. No.: B1234276
CAS No.: 20290-09-9
M. Wt: 461.5 g/mol
InChI Key: WAEXKFONHRHFBZ-ZXDZBKESSA-N
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Description

Morphine-3-glucuronide is a metabolite of morphine, produced through the process of glucuronidation. This compound is formed when morphine undergoes conjugation with glucuronic acid, facilitated by the enzyme uridine 5’-diphospho-glucuronosyltransferase. Unlike morphine, which is known for its potent analgesic properties, this compound does not exhibit significant opioid receptor agonist activity. Instead, it has been associated with neuroexcitatory effects, such as hyperalgesia and allodynia .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Morphine-3-glucuronide plays a role in biochemical reactions primarily as a metabolite of morphine. It is produced by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT2B7), which catalyzes the addition of a glucuronide moiety to the C3 position of morphine . This compound interacts with glycine and gamma-aminobutyric acid (GABA) receptors, contributing to its neuroexcitatory effects . Additionally, this compound has limited ability to cross the blood-brain barrier due to its polar nature .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to induce neuroexcitatory effects, such as hyperalgesia and allodynia, by interacting with Toll-like receptor 4 (TLR4) in sensory neurons . This interaction leads to increased intracellular calcium levels and enhanced excitability of sensory neurons . This compound also influences cell signaling pathways, including those involving voltage-gated sodium channels, which contribute to its neuroexcitatory effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It does not act as an opioid agonist but exerts its effects through non-opioid mechanisms. This compound interacts with glycine and GABA receptors, leading to neuroexcitatory effects . Additionally, it activates Toll-like receptor 4 (TLR4) signaling pathways, resulting in increased neuronal excitability and pain sensitivity . These interactions highlight the complex molecular mechanisms underlying the effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable but can degrade under certain conditions. Long-term exposure to this compound has been associated with sustained neuroexcitatory effects, including hyperalgesia and allodynia . These effects are observed in both in vitro and in vivo studies, indicating the persistent impact of this compound on cellular function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may not produce significant effects, but at higher doses, it can induce neuroexcitatory symptoms such as seizures and hyperalgesia . These adverse effects are dose-dependent and highlight the importance of understanding the threshold levels for this compound toxicity in animal studies .

Metabolic Pathways

This compound is involved in the metabolic pathways of morphine. It is produced through the glucuronidation of morphine by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT2B7) . This pathway also produces another metabolite, morphine-6-glucuronide, which has different pharmacological properties . The formation of this compound represents a key step in the metabolism and detoxification of morphine in the liver .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Due to its polar nature, it has limited ability to cross the blood-brain barrier . Transporters such as P-glycoprotein can facilitate its uptake into certain tissues . The distribution of this compound is influenced by its interactions with plasma proteins and transporters, affecting its localization and accumulation within the body .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular components. It is primarily localized in the cytoplasm, where it interacts with various receptors and enzymes . The targeting of this compound to specific cellular compartments is mediated by post-translational modifications and transport signals . These factors contribute to the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Morphine-3-glucuronide is synthesized through the enzymatic reaction of morphine with glucuronic acid. This reaction is catalyzed by uridine 5’-diphospho-glucuronosyltransferase, specifically the UGT2B7 isoform. The reaction typically occurs in the liver, where the enzyme is predominantly expressed .

Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of morphine from opium poppy (Papaver somniferum), followed by its enzymatic conversion to this compound. The process includes:

Chemical Reactions Analysis

Types of Reactions: Morphine-3-glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Morphine-3-glucuronide has several applications in scientific research:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,12-,15-,16-,17+,19-,20-,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEXKFONHRHFBZ-ZXDZBKESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3[C@H](C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174157
Record name Morphine-3-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Morphine-3-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041936
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20290-09-9
Record name (-)-Morphine 3-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20290-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morphine-3-glucuronide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morphine-3-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name MORPHINE-3-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O27Z9CH39A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Morphine-3-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041936
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morphine-3-glucuronide
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Morphine-3-glucuronide
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Morphine-3-glucuronide
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Morphine-3-glucuronide
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Morphine-3-glucuronide
Reactant of Route 6
Morphine-3-glucuronide

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